4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione
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Overview
Description
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound features a unique structure with a phenylethyl group attached to the oxazolidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of phenylethylamine with glyoxylic acid, followed by cyclization. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, oxazolidines, and substituted oxazolidinediones, depending on the specific reaction and conditions used.
Scientific Research Applications
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylethyl)-1,3-oxazolidin-2-one: Similar structure but lacks the dione functionality.
4-(2-Phenylethyl)-1,3-thiazolidine-2,5-dione: Contains a sulfur atom in place of the oxygen in the oxazolidine ring.
4-(2-Phenylethyl)-1,3-oxazolidine-2-thione: Features a thione group instead of the dione.
Uniqueness
4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of the phenylethyl group and the oxazolidine-2,5-dione structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |
InChI Key |
VQPIAMIUYBADAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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